
2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide, also known as BISA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BISA is a small molecule that has been synthesized using various methods and has shown promising results in preclinical studies.
作用機序
The mechanism of action of 2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation. 2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of inflammatory cytokine production, and the reduction of oxidative stress and inflammation in the brain. 2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer activity.
実験室実験の利点と制限
One advantage of using 2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide in lab experiments is its high yield synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential therapeutic applications in various fields, which makes it a promising candidate for further research. However, one limitation of using 2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research and development of 2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide. One direction is the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and metabolic disorders. Another direction is the optimization of its pharmacokinetics and bioavailability to improve its efficacy in vivo. Furthermore, the identification of its specific targets and the elucidation of its mechanism of action may provide insights into its therapeutic potential and facilitate the development of more potent analogs.
合成法
2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide can be synthesized using various methods, including the reaction of 2-(1-benzylimidazol-2-yl)thiol with 2-fluorophenylacetyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of 2-(1-benzylimidazol-2-yl)thiol with 2-fluorophenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). Both methods result in the formation of 2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide as a white solid with a high yield.
科学的研究の応用
2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide has shown potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In preclinical studies, 2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide has demonstrated anti-cancer activity by inhibiting the growth and proliferation of cancer cells. 2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide has also shown anti-inflammatory activity by reducing the production of inflammatory cytokines. In addition, 2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-15-8-4-5-9-16(15)21-17(23)13-24-18-20-10-11-22(18)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDFJOOKVRPMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2853053.png)
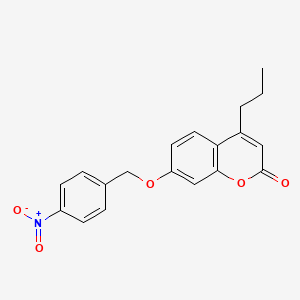
![N-[4-(trifluoromethyl)phenyl]-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2853055.png)
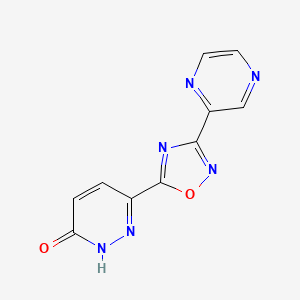

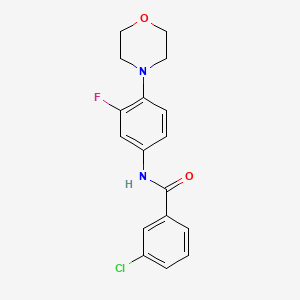
![[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol](/img/structure/B2853063.png)
![N-(2,5-dimethoxyphenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2853064.png)
![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2853065.png)
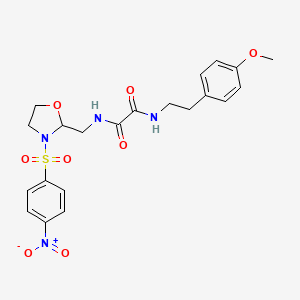
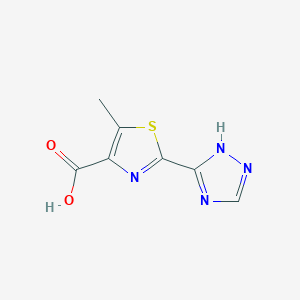

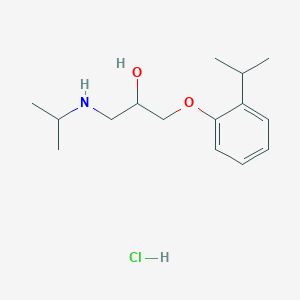
![5-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2853073.png)